3-Methoxy-2-methyl-6-nitrophenol
Overview
Description
3-Methoxy-2-methyl-6-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-6-nitrophenol typically involves multiple steps. One common method starts with 2-methyl-6-nitrophenol, which undergoes a series of reactions to introduce the methoxy group. The process may involve:
Ortho-Formylation: Using paraformaldehyde and magnesium chloride in the presence of triethylamine to form 2-hydroxy-3-methoxy-4-methylbenzaldehyde.
Reductive Amination: Further reactions to introduce the methoxy group and complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
3-Methoxy-2-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-6-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrophenol: Lacks the methoxy group, which affects its chemical reactivity and applications.
3-Methoxy-4-nitrophenol:
2-Methoxy-3-methyl-6-nitrophenol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-Methoxy-2-methyl-6-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both methoxy and nitro groups on the phenol ring allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3-methoxy-2-methyl-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALLABQGZZNRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303139 | |
Record name | 3-methoxy-2-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38226-14-1 | |
Record name | NSC156934 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxy-2-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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